molecular formula C7H6F2O3 B13087696 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid

2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid

Cat. No.: B13087696
M. Wt: 176.12 g/mol
InChI Key: ULNJSYNQPIEXTA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid is an organic compound characterized by the presence of a furan ring substituted with a methyl group and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid typically involves the introduction of the difluoroacetic acid group to a furan ring. One common method is the reaction of 4-methylfuran with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The difluoroacetic acid group can be reduced to form difluoroethyl derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 4-methyl-2-furanone.

    Reduction: Formation of 2,2-difluoroethyl-4-methylfuran.

    Substitution: Formation of halogenated derivatives such as 2,2-difluoro-2-(4-bromomethylfuran-3-yl)acetic acid.

Scientific Research Applications

2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The furan ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(3-methylfuran-3-yl)acetic acid
  • 2,2-Difluoro-2-(5-methylfuran-3-yl)acetic acid
  • 2,2-Difluoro-2-(4-methoxyfuran-3-yl)acetic acid

Comparison: 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid is unique due to the specific position of the methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C7H6F2O3

Molecular Weight

176.12 g/mol

IUPAC Name

2,2-difluoro-2-(4-methylfuran-3-yl)acetic acid

InChI

InChI=1S/C7H6F2O3/c1-4-2-12-3-5(4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11)

InChI Key

ULNJSYNQPIEXTA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C(C(=O)O)(F)F

Origin of Product

United States

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